![molecular formula C19H24N2O5S B2723266 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 952965-74-1](/img/structure/B2723266.png)

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

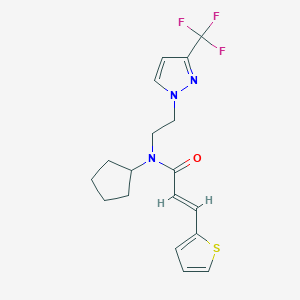

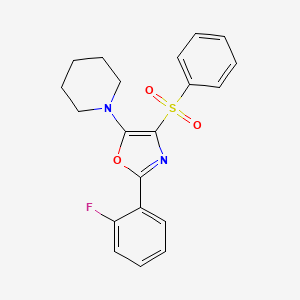

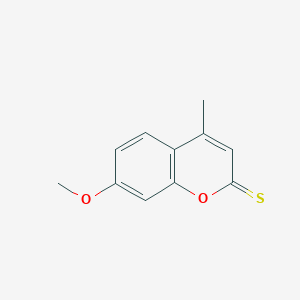

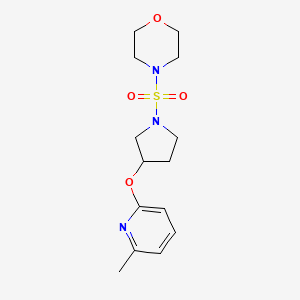

The compound contains several functional groups including a piperidine ring, a furan ring, a benzo[d][1,4]dioxine ring, and a sulfonamide group . Piperidine is a six-membered ring with one nitrogen atom and is a key structure in many pharmaceuticals . Furan is a five-membered ring with an oxygen atom and has been used in various medicinal chemistry applications . Benzo[d][1,4]dioxine is a type of benzodioxole, which is often found in bioactive compounds. Sulfonamides are a group of compounds containing a sulfur atom, two oxygen atoms, and a nitrogen atom, and are well-known for their antibacterial properties.

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. Piperidine derivatives are known to undergo a variety of chemical reactions . Furan derivatives also exhibit a range of reactivities .Aplicaciones Científicas De Investigación

Corrosion Inhibition

4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM) and related compounds have been evaluated as inhibitors for mild steel corrosion in acidic solutions. These studies reveal that such compounds, by virtue of their molecular structure, can efficiently protect metals against corrosion, potentially due to their ability to form a protective layer on the metal surface. The mechanism likely involves adsorption following the Langmuir isotherm, with the furan and sulfonamide functionalities playing crucial roles in this process (Hari Kumar Sappani & S. Karthikeyan, 2014).

Neuropharmacology

In the realm of neuropharmacology, derivatives of arylsulfonamide have been explored for their selectivity and multifunctionality in engaging the 5-HT7 receptor, among others. This research underlines the therapeutic potential of such compounds for treating central nervous system disorders, highlighting their antidepressant-like and pro-cognitive properties. This is based on the structural modification strategies aimed at achieving selective ligand-receptor interactions, which could be relevant for compounds with similar backbones (V. Canale et al., 2016).

Computational Chemistry and Drug Design

Computational Quantum Chemical (CQC) studies on Uracil-5-Tertiary Sulfonamides, including derivatives with dihydrobenzo[dioxine] moieties, have contributed to understanding their electronic structure and potential as pharmacological agents. Such studies provide insights into molecular properties like hyperpolarizability and the frontier molecular orbitals, aiding in the design of compounds with desired biological activities (G. Gaurav & K. R. Krishna, 2021).

Enzyme Inhibition

Research into new sulfonamides incorporating benzodioxane and acetamide moieties has explored their potential as enzyme inhibitors, specifically targeting α-glucosidase and acetylcholinesterase. These findings contribute to the development of treatments for diseases like diabetes and Alzheimer's, where enzyme regulation plays a significant role. The in silico and in vitro correlation of these studies suggests a promising approach for identifying potent inhibitors (M. Abbasi et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S/c22-27(23,17-3-4-18-19(12-17)26-11-10-25-18)20-13-15-5-7-21(8-6-15)14-16-2-1-9-24-16/h1-4,9,12,15,20H,5-8,10-11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTDMTWWRJNMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2723192.png)

![1-[1,1'-Biphenyl]-4-yl-3-(2,4-dimethoxyanilino)-1-propanone](/img/structure/B2723201.png)

![3-(4-Fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2723202.png)

![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)